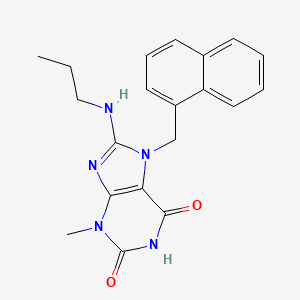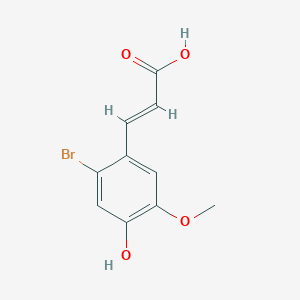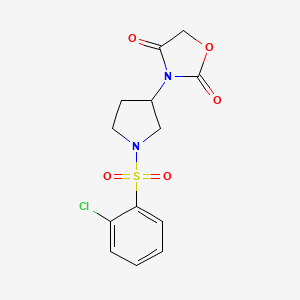
3-methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione" is a complex molecule that appears to be related to a family of naphthalene derivatives, which have been studied for various biological activities. These derivatives often exhibit significant pharmacological properties, such as antiproliferative effects against cancer cells , and have been the subject of synthetic and biological studies .
Synthesis Analysis
The synthesis of naphthalene derivatives typically involves multi-step chemical reactions. For instance, a one-pot reaction under solvent-free conditions was used to synthesize a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be characterized using various spectrometric techniques such as NMR, CMR, and FT-IR . Additionally, XRD, FT-IR, UV-VIS, and NMR techniques have been employed to characterize similar compounds, providing insights into their molecular conformations and electronic structures . Theoretical calculations, such as those performed using density functional theory (DFT), can further elucidate the molecular and chemical properties, including electrophilic and nucleophilic nature .
Chemical Reactions Analysis
Naphthalene derivatives can participate in a range of chemical reactions. For example, they can act as tubulin polymerization inhibitors, affecting microtubule dynamics and potentially leading to cellular apoptosis . The specific chemical reactions and interactions of "this compound" would require further investigation to determine its precise mechanisms of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be quite diverse. For instance, the solubility of certain naphthalene-1,4-dione derivatives in supercritical carbon dioxide has been measured, indicating their potential for various applications . The crystal structure of related compounds can also provide information on their intermolecular interactions, such as hydrogen bonding patterns . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential use in pharmaceutical applications.
Aplicaciones Científicas De Investigación
Research Applications of Naphthalene Derivatives
Naphthalene and its derivatives have been studied extensively for their presence in the environment, potential health impacts, and utility in various industrial applications. Here's an overview based on available research:
Occupational and Environmental Exposure to Naphthalene Derivatives : Studies have focused on the presence of naphthalene and phenanthrene as biomarkers of occupational exposure to polycyclic aromatic hydrocarbons (PAHs). These compounds are used to assess the exposure levels of workers in industries where PAHs are prevalent, such as those involving coke ovens, asphalt, and diesel exhausts (Sobus et al., 2008). Such research highlights the relevance of these compounds in monitoring environmental and occupational health risks.
Toxicology and Health Risks : The toxicological impacts of naphthalene derivatives have been a significant area of study. For instance, acute poisoning cases with pesticides containing naphthalene derivatives have been reported, demonstrating the need for understanding the toxicological profiles of these compounds (Hikiji et al., 2013). This research is crucial for developing safety protocols and treatment strategies for poisoning incidents.
Environmental Pollution and Human Exposure : Research has also been conducted on the levels of naphthalene and its derivatives in human milk, indicating how environmental pollutants can accumulate in human tissues and fluids over time (Norén & Meironyté, 2000). These studies are vital for understanding the long-term effects of environmental pollution on human health.
Biomarkers for Exposure Assessment : The identification of urinary metabolites of naphthalene and other PAHs as biomarkers provides a method for assessing human exposure to these pollutants. This approach helps in understanding the exposure levels and potential health risks associated with PAHs in various environments (Sobus et al., 2008).
Propiedades
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-3-11-21-19-22-17-16(18(26)23-20(27)24(17)2)25(19)12-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,3,11-12H2,1-2H3,(H,21,22)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUAMIHVRKNMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476480-62-3 |
Source


|
| Record name | 3-METHYL-7-(1-NAPHTHYLMETHYL)-8-(PROPYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)
![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)



![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)
![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)
![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)